GDC-1971
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Overview
Description
Preparation Methods
The synthesis of GDC-1971 involves several intricate steps. The process begins with the preparation of 3,5-dichloropyrazine-2-carbaldehyde from 2,6-dichloropyrazine through petrochemical treatment and quenching with ethyl formate . This aldehyde is then converted into its sodium bisulfite adduct for easier separation. Treatment with hydrazine leads to the formation of 6-chloro-1H-pyrazolo[3,4-b]pyrazine, which is subsequently iodinated to obtain the desired intermediate .
The key intermediate undergoes palladium-catalyzed coupling with tetrahydroquinoline and Xantphos, followed by nucleophilic aromatic substitution with the bis-hydrochloride salt of ®-3H-spiro[benzofuran-2,4′-piperidine]-3-amine in dimethylformamide . The final product is obtained after deprotection and extraction with 2-methyltetrahydrofuran .
Chemical Reactions Analysis
GDC-1971 undergoes several types of chemical reactions during its synthesis, including:
Oxidation and Reduction: These reactions are crucial in the preparation of intermediates.
Substitution: Nucleophilic aromatic substitution is a key step in the synthesis of the final product.
Coupling Reactions: Palladium-catalyzed coupling reactions are employed to form the core structure of the compound.
Common reagents used in these reactions include ethyl formate, hydrazine, palladium catalysts, and dimethylformamide . The major products formed during these reactions are intermediates that lead to the final compound, this compound .
Scientific Research Applications
GDC-1971 has shown significant potential in scientific research, particularly in the field of oncology. It is being investigated for its ability to inhibit SHP2, a protein tyrosine phosphatase involved in the regulation of multiple signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT . This makes this compound a promising candidate for the treatment of various cancers, especially those driven by KRAS mutations .
Its ability to modulate key signaling pathways makes it a valuable tool for understanding the molecular mechanisms underlying various diseases .
Mechanism of Action
GDC-1971 exerts its effects by stabilizing SHP2 in a closed, auto-inhibited conformation, thereby preventing its activation . This inhibition disrupts the RAS/MAPK signaling pathway, which is crucial for the proliferation and survival of cancer cells . This compound potently inhibits both wild-type SHP2 and the E76K activating mutant, making it effective against a range of cancer cell models .
Comparison with Similar Compounds
GDC-1971 is unique among SHP2 inhibitors due to its high potency and selectivity. Similar compounds include SHP099 and other pyrazolopyrazine-based inhibitors . this compound stands out for its improved pharmacokinetic profile and reduced hERG liability . This makes it a more promising candidate for clinical development compared to its counterparts .
References
Properties
CAS No. |
2377352-49-1 |
---|---|
Molecular Formula |
C25H26N8O |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(3R)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine |
InChI |
InChI=1S/C25H26N8O/c26-22-16-5-1-2-8-19(16)34-25(22)9-13-32(14-10-25)20-15-28-21-23(29-20)30-31-24(21)33-12-4-6-17-18(33)7-3-11-27-17/h1-3,5,7-8,11,15,22H,4,6,9-10,12-14,26H2,(H,29,30,31)/t22-/m1/s1 |
InChI Key |
RGCGBFIARQENML-JOCHJYFZSA-N |
Isomeric SMILES |
C1CC2=C(C=CC=N2)N(C1)C3=NNC4=NC(=CN=C43)N5CCC6(CC5)[C@@H](C7=CC=CC=C7O6)N |
Canonical SMILES |
C1CC2=C(C=CC=N2)N(C1)C3=NNC4=NC(=CN=C43)N5CCC6(CC5)C(C7=CC=CC=C7O6)N |
Origin of Product |
United States |
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